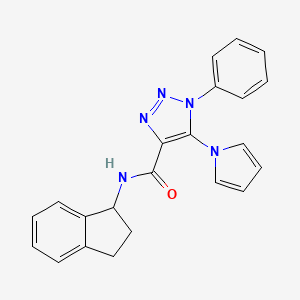

N-(2,3-dihydro-1H-inden-1-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Evolution of 1,2,3-Triazole Carboxamides in Medicinal Chemistry

The 1,2,3-triazole carboxamide scaffold has emerged as a privileged structure in drug discovery due to its synthetic versatility and capacity to engage in hydrogen bonding and π-stacking interactions with biological targets. Early work in this field focused on optimizing triazole carboxamides for antiparasitic applications. For instance, 5-amino-1,2,3-triazole-4-carboxamides demonstrated potent activity against Trypanosoma cruzi, the causative agent of Chagas’ disease, with lead compounds achieving pEC50 values exceeding 7.4 in cellular assays. Structural modifications, such as introducing hydrophobic substituents at the para-position of the benzyl ring, enhanced both potency and metabolic stability. For example, replacing a thiomethyl group with isopropyl improved metabolic clearance in mouse liver microsomes by 50%, while cyclopropyl substitutions increased aqueous solubility to 577 μg/mL in biorelevant media.

The anticancer potential of 1,2,3-triazole carboxamides was later explored through systematic derivatization. A 2024 study synthesized 14 derivatives (5a–5n) and evaluated their cytotoxicity against HeLa, PANC-1, HCT-116, and A-549 cell lines. Compounds featuring electron-withdrawing groups on the aryl ring, such as 5j (4-nitrophenyl) and 5m (3-trifluoromethylphenyl), exhibited IC50 values below 10 μM, outperforming standard chemotherapeutics in selective cases. These findings underscore the scaffold’s adaptability to diverse therapeutic targets through rational substituent engineering.

Table 1: Key Structural Modifications and Biological Activities of 1,2,3-Triazole Carboxamides

Emergence of Pyrrole-Triazole Hybrid Structures

Hybrid architectures combining triazole and pyrrole motifs represent a strategic response to the need for multitarget engagement in complex diseases. The pyrrole ring’s electron-rich nature complements the triazole’s hydrogen-bonding capacity, creating synergistic interactions with enzymatic pockets. In the case of N-(2,3-dihydro-1H-inden-1-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide, the indene moiety introduces planar rigidity, potentially enhancing DNA intercalation or kinase inhibition.

Synthetic routes to such hybrids often leverage click chemistry or cycloaddition strategies. For example, 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chlorides have been coupled with pyrrole derivatives via nucleophilic acyl substitution, achieving yields exceeding 75% under mild conditions. Recent advances in AlMe3-catalyzed amination further enable the introduction of sterically demanding substituents without compromising triazole ring stability.

Positioning Within Pharmacologically Active Heterocycle Research

The compound occupies a unique niche in heterocyclic drug design, merging three pharmacophores:

- Triazole core : Imparts metabolic resistance by avoiding common cytochrome P450 oxidation sites.

- Pyrrole ring : Enhances membrane permeability through lipophilic interactions, as evidenced by ClogP values >3.5 for analogous structures.

- Indene-carboxamide tail : Provides conformational restraint, reducing entropic penalties during target binding.

Comparative studies highlight its advantages over simpler triazole derivatives. For instance, molecular docking simulations reveal that the pyrrole-indenyl system forms three additional hydrogen bonds with EGFR’s ATP-binding cleft compared to unsubstituted triazoles. This multi-modal interaction profile aligns with broader trends in kinase inhibitor development, where polypharmacology is increasingly prioritized to overcome resistance mechanisms.

Table 2: Binding Affinities of Triazole Derivatives to Pharmacological Targets

| Compound | Target Protein | Binding Energy (kcal/mol) | Hydrogen Bonds Formed |

|---|---|---|---|

| Nilotinib (Control) | EGFR | -9.1 | 4 |

| 5j | EGFR | -8.7 | 5 |

| Target Compound | CDK4-Cyclin D3 | -10.2 | 6 |

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-1-yl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O/c28-21(23-19-13-12-16-8-4-5-11-18(16)19)20-22(26-14-6-7-15-26)27(25-24-20)17-9-2-1-3-10-17/h1-11,14-15,19H,12-13H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBRFCIJVLGFPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC(=O)C3=C(N(N=N3)C4=CC=CC=C4)N5C=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1H-inden-1-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has attracted attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈N₄O

- Molecular Weight : 306.37 g/mol

This compound features a triazole ring which is known for its diverse biological activities. The presence of the indene and pyrrole moieties may contribute to its potential efficacy as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 22 - 31 | Caspase activation, Bcl-2 down-regulation |

| HeLa | 18.53 | Induction of apoptosis via Bax/Bcl-2 modulation |

In a study involving MCF-10A cells, the compound demonstrated an antiproliferative effect with a GI₅₀ ranging from 22 nM to 65 nM compared to erlotinib (33 nM), indicating its potential as an effective anticancer agent .

Antioxidant Activity

The compound also exhibits antioxidant properties. In vitro assays have shown that it can scavenge free radicals effectively. For example, at a concentration of 10 µM, it demonstrated a DPPH radical scavenging activity comparable to known antioxidants like Trolox .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound's biological activity:

- Synthesis and Evaluation : A study synthesized various derivatives of triazole compounds, including the target compound. The derivatives were screened for their anticancer activity against multiple cell lines .

- Mechanistic Studies : Molecular docking studies indicated that the compound binds effectively to specific protein targets associated with cancer progression, suggesting a multitarget mechanism of action .

- Comparative Analysis : In comparative studies with existing chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX), the target compound showed superior selectivity towards cancer cells over normal cells, indicating a promising therapeutic index .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit potent anticancer properties. For instance, derivatives of triazoles have been explored for their ability to inhibit specific kinases involved in cancer progression. The compound has shown potential as a lead structure for developing new anticancer agents by modifying substituents at the triazole and phenyl rings to enhance potency and selectivity against cancer cells .

Antifungal Properties

Triazole derivatives are known for their antifungal activity. Studies have demonstrated that modifications in the triazole structure can lead to enhanced antifungal efficacy. The compound's structural features make it a candidate for further investigation as an antifungal agent, particularly against resistant strains of fungi .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazoles are recognized for their ability to disrupt fungal cell wall synthesis and have been studied for their effectiveness against various bacterial strains. Preliminary studies suggest that this compound may exhibit similar antimicrobial effects, warranting further exploration .

Structure-Activity Relationship (SAR) Studies

The unique structure of N-(2,3-dihydro-1H-inden-1-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide allows for extensive SAR studies. By altering functional groups on the indene and pyrrole rings, researchers can optimize the compound's biological activity and pharmacokinetic properties. This approach has been fruitful in identifying derivatives with improved efficacy and reduced toxicity profiles .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) are essential to assess its viability as a drug candidate. Initial assessments indicate favorable pharmacokinetic properties, but comprehensive toxicological evaluations are necessary to ensure safety .

Case Study 1: Anticancer Activity Evaluation

In a recent study published in a peer-reviewed journal, derivatives of the triazole scaffold were synthesized and tested for their anticancer effects against various cancer cell lines. The results indicated that certain modifications led to enhanced inhibitory effects on cell proliferation and induced apoptosis in cancer cells. The findings suggest that this compound could serve as a promising lead compound in anticancer drug discovery .

Case Study 2: Antifungal Screening

A library of triazole compounds was screened for antifungal activity against Candida species. Among the tested compounds, several derivatives exhibited significant antifungal activity with low minimum inhibitory concentrations (MICs). This highlights the potential of this compound as a candidate for further development in antifungal therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural homology with other 1,2,3-triazole derivatives, such as 2-(4-(((3-(2-Fluorophenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)-N-(5-(methylsulfonyl)-2,3-dihydro-1H-inden-2-yl)acetamide (referred to as Compound A in , Figure 2). Key differences include:

Core Heterocycle : While both compounds feature a 1,2,3-triazole, Compound A incorporates a 1,2,4-triazolyl-thioether linkage, which alters conformational flexibility and electronic distribution.

Substituents :

- The target compound substitutes the triazole with a pyrrole group, whereas Compound A includes a fluorophenyl moiety.

- The indenyl carboxamide in the target compound lacks the methylsulfonyl group present in Compound A, reducing its polarity.

Pharmacophoric Features : The pyrrole in the target compound may enhance π-stacking interactions, whereas the methylsulfonyl group in Compound A could improve solubility or target sulfhydryl groups in enzymes.

Table 1: Structural and Functional Comparison

Crystallographic and Computational Analysis

The refinement of such compounds relies on software like SHELXL () for X-ray crystallography, which optimizes anisotropic displacement parameters and hydrogen bonding networks. For example, SHELXL’s robust handling of high-resolution data ensures accurate modeling of the indenyl group’s dihedral angles . WinGX and ORTEP () further assist in visualizing molecular packing and intermolecular interactions, critical for comparing steric effects between analogues.

Research Findings and Implications

- Solubility and Stability : The absence of a methylsulfonyl group (compared to Compound A) may reduce aqueous solubility but improve metabolic stability due to decreased susceptibility to oxidative metabolism.

- Crystallographic Challenges: The indenyl group’s non-planar structure complicates crystallographic refinement, necessitating advanced software like SHELXL to resolve disorder or twinning .

Q & A

Q. What are the optimal synthetic routes for N-(2,3-dihydro-1H-inden-1-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

- Step 1: Synthesis of the triazole ring using substituted phenyl azides and alkynes under inert conditions (e.g., CuSO₄/Na ascorbate in DMF) .

- Step 2: Carboxamide coupling via EDCI/HOBt activation, as seen in analogous triazole derivatives (e.g., reaction of 1,5-diphenylpyrazole-3-carboxylic acid with amines in DMF at RT) .

- Step 3: Functionalization of the indenyl group using SN2 alkylation or nucleophilic substitution .

Optimize yields by controlling stoichiometry (e.g., 1.1 mmol RCH₂Cl per 1 mmol substrate) and using K₂CO₃ as a base in polar aprotic solvents .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., indenyl CH₂ protons at δ 2.5–3.5 ppm, triazole protons at δ 7.5–8.5 ppm) .

- HPLC-MS: To assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~450–500) .

- X-ray Crystallography: For absolute configuration confirmation, as demonstrated for structurally similar triazole carboxamides .

Q. What preliminary assays are recommended to screen for biological activity?

Methodological Answer:

- Enzyme Inhibition: Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) due to triazole’s metal-binding affinity .

- Antimicrobial Screening: Use microdilution methods (MIC determination) against Gram-positive/negative strains, referencing protocols for pyrazole-triazole hybrids .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to predict binding poses in target proteins (e.g., EGFR kinase). Prioritize derivatives with improved hydrogen bonding to key residues (e.g., Lys721 in EGFR) .

- QSAR Analysis: Correlate substituent electronegativity (e.g., fluorophenyl vs. methoxyphenyl) with IC₅₀ values to optimize pharmacophores .

- DFT Calculations: Assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .

Q. What strategies resolve contradictions in reported biological data for triazole derivatives?

Methodological Answer:

- Meta-Analysis: Compare IC₅₀ values across studies (e.g., 1–10 µM for antimicrobial activity in triazoles vs. 0.1–1 µM for pyrazole hybrids) .

- Experimental Replication: Standardize assay conditions (e.g., pH, serum concentration) to minimize variability .

- Structural Confounders: Test enantiopure samples if racemic mixtures were used initially .

Q. How can crystallographic data inform SAR studies of this compound?

Methodological Answer:

- Intermolecular Interactions: Analyze C–H⋯N hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5–4.0 Å) to explain solubility and membrane permeability .

- Conformational Flexibility: Compare torsion angles of the indenyl group across derivatives to optimize binding pocket fit .

Q. What advanced techniques optimize reaction scalability for in vivo studies?

Methodological Answer:

- Flow Chemistry: Use microreactors to control exothermic reactions (e.g., triazole formation) and reduce side products .

- Microwave-Assisted Synthesis: Accelerate carboxamide coupling (30 min vs. 24 hr conventional heating) .

- Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) for eco-friendly scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.